molecular formula C10H15ClN2O B1525242 2-Amino-N-benzyl-N-methylacetamide hydrochloride CAS No. 1219972-20-9

2-Amino-N-benzyl-N-methylacetamide hydrochloride

Cat. No.: B1525242
CAS No.: 1219972-20-9
M. Wt: 214.69 g/mol
InChI Key: PZOPYGOMHJPDDQ-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of acetamide, featuring an amino group, a benzyl group, and a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-benzyl-N-methylacetamide hydrochloride typically involves the reaction of benzylamine with methyl acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities. The final product is purified through crystallization or other suitable methods to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-benzyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted amides.

Scientific Research Applications

2-Amino-N-benzyl-N-methylacetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N,N-dimethylacetamide hydrochloride: Similar structure but with two methyl groups instead of a benzyl and a methyl group.

    2-Amino-N-methylacetamide: Lacks the benzyl group, featuring only a methyl group attached to the nitrogen atom.

Uniqueness

2-Amino-N-benzyl-N-methylacetamide hydrochloride is unique due to the presence of both a benzyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-N-benzyl-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12(10(13)7-11)8-9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOPYGOMHJPDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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